molecular formula C21H26N2O4S B6571394 2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946282-14-0

2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6571394
CAS No.: 946282-14-0
M. Wt: 402.5 g/mol
InChI Key: DSTUPZSNHCKTIC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tetrahydroquinoline core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with an acetamide moiety bearing a 3-methylphenoxy substituent. Its molecular formula is C₂₁H₂₆N₂O₅S, with a molecular weight of 418.5065 g/mol .

For example:

  • Alkylation of phenolic intermediates using potassium carbonate and alkyl halides (e.g., propane sulfonyl chloride) .
  • Amidation via coupling reactions, as seen in the preparation of N-benzyl-substituted tetrahydroisoquinolines .

Physicochemical Properties:
Key spectral data (NMR, mass spectrometry) and physical properties (e.g., melting point, solubility) are inferred from structurally similar compounds:

  • ¹H NMR: Expected signals include δ ~2.17 ppm (methyl group), δ ~3.3–3.6 ppm (tetrahydroquinoline protons), and δ ~6.7–7.3 ppm (aromatic protons) .
  • Mass Spectrometry: A molecular ion peak at m/z 419.5 (M+H⁺) is anticipated based on analogous compounds .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-5-7-17-14-18(9-10-20(17)23)22-21(24)15-27-19-8-4-6-16(2)13-19/h4,6,8-10,13-14H,3,5,7,11-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTUPZSNHCKTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound
2-(3-Methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Tetrahydroquinoline - 1-Position: Propane-1-sulfonyl
- 6-Position: 3-Methylphenoxy acetamide
418.51 High polarity due to sulfonyl and acetamide groups; potential CNS activity
BF22084 Tetrahydroquinoline - 1-Position: Propane-1-sulfonyl
- 6-Position: 3-Methoxyphenoxy acetamide
418.51 Methoxy group enhances lipophilicity compared to methylphenoxy
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Tetrahydroisoquinoline - 6-Position: Methoxy
- 7-Position: Piperidin-1-yl ethoxy
~650 (estimated) Dual substituents at 6- and 7-positions enhance orexin receptor selectivity
2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide (Goxalapladib) Naphthyridine - Complex substituents including difluorophenyl and trifluoromethyl biphenyl 718.80 High molecular weight; designed for atherosclerosis treatment
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide Tetrahydroquinoline - 1-Position: Thiophene-2-carbonyl
- 7-Position: Thiophen-2-yl acetamide
440.58 Thiophene groups may improve metabolic stability

Key Findings:

Positional Substitution Effects: Substitution at the 6-position of tetrahydroquinoline/isoquinoline cores (e.g., methoxy, phenoxy, or acetamide groups) significantly impacts receptor binding and lipophilicity. The target compound’s 3-methylphenoxy group balances lipophilicity and steric bulk compared to the methoxy variant in BF22084 . 1-Position modifications: Sulfonyl groups (e.g., propane-1-sulfonyl) enhance solubility and metabolic stability, whereas acyl groups (e.g., thiophene-2-carbonyl) may increase enzymatic resistance .

Functional Group Comparisons: Acetamide Linkage: Present in all listed compounds, this group facilitates hydrogen bonding with biological targets. The 3-methylphenoxy substituent in the target compound may reduce polarity compared to electron-withdrawing groups (e.g., trifluoromethyl in Goxalapladib) . Sulfonyl vs. Carbonyl: Sulfonyl groups (target compound, BF22084) improve water solubility, whereas carbonyl groups (e.g., thiophene-2-carbonyl) enhance membrane permeability .

Biological Implications: Tetrahydroquinoline/isoquinoline derivatives are frequently explored for central nervous system (CNS) targets (e.g., orexin receptors) due to their blood-brain barrier permeability . Larger molecules like Goxalapladib prioritize peripheral activity (e.g., anti-atherosclerosis) but face challenges in bioavailability due to high molecular weight .

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